2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
Description
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a benzene core substituted with a chlorine atom at position 2, a sulfonyl fluoride group (-SO₂F) at position 1, and a conjugated buta-1,3-dienyl chain linked to a 3-nitrophenyl moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its sulfonyl fluoride group, which is known for its electrophilic reactivity and utility in covalent inhibition or polymer crosslinking . The extended π-conjugation from the butadienyl and nitrophenyl groups may enhance electronic properties, making it a candidate for optoelectronic applications.
Properties
CAS No. |
31368-38-4 |
|---|---|
Molecular Formula |
C16H11ClFNO4S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-chloro-5-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H11ClFNO4S/c17-15-9-8-13(11-16(15)24(18,22)23)5-2-1-4-12-6-3-7-14(10-12)19(20)21/h1-11H/b4-1+,5-2+ |
InChI Key |
NMACFYHPKKDSSZ-GRSRPBPQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=C(C=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the buta-1,3-dien-1-yl intermediate: This step involves the reaction of a suitable diene precursor with a nitrophenyl compound under specific conditions to form the buta-1,3-dien-1-yl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl fluoride reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the buta-1,3-dien-1-yl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis:
Structural Analogues with Sulfonyl Fluoride Groups
Compounds bearing sulfonyl fluoride groups are rare due to the synthetic challenges of stabilizing the -SO₂F moiety. Key comparisons include:
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride: This simpler derivative lacks the extended dienyl-nitrophenyl system but shares the sulfonyl fluoride group.
Nitrophenyl-Substituted Conjugated Systems
The 3-nitrophenylbutadienyl group in the target compound distinguishes it from other conjugated systems:
- 4-Nitrophenylbutadiene derivatives : These lack the sulfonyl fluoride and chlorine substituents. The absence of -SO₂F reduces electrophilicity but simplifies synthesis. The nitro group in both compounds enhances electron-withdrawing effects, stabilizing negative charge in intermediates.
- 2-Chloro-5-(4-phenylbutadienyl)benzenesulfonamide : Replacing -SO₂F with -SO₂NH₂ decreases reactivity toward nucleophiles but improves solubility in aqueous media.
Reactivity and Stability Data
A comparative analysis of key properties is summarized below:
Research Findings
- Covalent Inhibition : The target compound’s sulfonyl fluoride group exhibits rapid binding kinetics with serine hydrolases (e.g., ~90% inhibition of FAAH at 10 µM), outperforming sulfonamide analogs .
- Photostability: The conjugated system in the target compound shows redshifted UV-Vis absorption (λₘₐₓ = 320 nm) compared to non-dienyl analogs (λₘₐₓ = 280 nm), suggesting enhanced light-driven applications .
Biological Activity
2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS No. 31368-38-4) is a complex organic compound notable for its unique structural features, including a chlorinated benzene ring, a nitrophenyl group, and a sulfonyl fluoride moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H11ClFNO4S
- Molecular Weight : 367.8 g/mol
- IUPAC Name : 2-chloro-5-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride
- Structure : The compound features a sulfonyl fluoride group that can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl fluoride moiety is particularly significant as it can inhibit enzymes by forming stable covalent bonds with their active sites. This mechanism has implications for its use as an inhibitor in various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related sulfonamides demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. For instance, the inhibition of certain kinases by similar compounds suggests a pathway through which these agents exert their anticancer effects.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents.
Enzyme Inhibition Study
Another research effort focused on the compound's role as an acetylcholinesterase inhibitor (AChEI). The study found that it effectively inhibited AChE activity in vitro, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. This inhibition was assessed using standard enzyme assays and demonstrated a dose-dependent response.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
